(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone
Description
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone is a substituted aromatic ketone featuring a 3-bromo-4-fluorophenyl group attached to a cyclobutyl moiety via a carbonyl bridge. Its molecular formula is C₁₁H₁₀BrFO, with a molecular weight of 257.16 g/mol. The compound’s synthesis likely involves Grignard reagent chemistry, as evidenced by the reaction of (3-bromo-4-fluorophenyl)magnesium bromide with cyclobutyl carbonyl precursors under controlled conditions . The bromine and fluorine substituents on the aromatic ring contribute to its electronic and steric profile, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10BrFO |
|---|---|
Molecular Weight |
257.10 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H10BrFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
HNQHCFJNKXYVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Cyclobutylation: The intermediate product is then subjected to cyclobutylation, where a cyclobutyl group is introduced to the methanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity. The cyclobutyl group may also play a role in modulating its biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key properties of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone with analogous compounds:
Key Observations:
- Substituent Effects: The presence of fluorine and bromine on the aromatic ring enhances electronegativity and polarizability compared to non-halogenated analogs. For example, the quinoline derivative (C₁₆H₁₀BrFNO) exhibits a higher molecular weight (331.17 g/mol) due to the nitrogen-containing heterocycle .
- Thermal Stability: While decomposition data for the target compound is unavailable, structurally distinct analogs like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by hydrogen-bonded networks .
- Cyclobutyl vs. Aryl Groups: The cyclobutyl group introduces steric hindrance and conformational rigidity, distinguishing it from planar aryl substituents in compounds like (4-bromophenyl)(4-fluorophenyl)methanone .
Crystallographic and Spectroscopic Data
- Crystallography: While crystallographic data for the target compound is unavailable, related compounds like di(1H-tetrazol-5-yl)methanone oxyme crystallize in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³ .
- Spectroscopy: The quinoline derivative (C₁₆H₁₀BrFNO) displays distinct ¹H NMR shifts (e.g., δ 9.34 ppm for the quinoline proton), highlighting the influence of aromatic substituents on spectral profiles .
Research Implications and Gaps
- Thermal and Solubility Studies : Further research is needed to characterize the target compound’s melting point, solubility, and thermal stability.
Biological Activity
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone is an organic compound notable for its unique structural features, including a bromine atom, a fluorine atom, and a cyclobutyl group attached to a phenyl ring. The molecular formula of this compound is C12H12BrFO, with a molecular weight of approximately 273.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research.
Structural Characteristics
The presence of halogen atoms (bromine and fluorine) in its structure enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development. The cyclobutyl group contributes to the compound's unique chemical properties, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone exhibits significant biological activity. Compounds with similar structures have been shown to interact with various biological pathways. The specific mechanisms through which this compound operates are still being elucidated; however, preliminary studies suggest its potential as an anti-inflammatory or anticancer agent.
- Interaction with Enzymes : The halogen substituents can participate in various chemical interactions, influencing the compound's reactivity and biological activity.
- Influence on Cell Signaling Pathways : Similar compounds have been shown to affect pathways involved in cell proliferation and apoptosis.
Comparative Analysis
To understand the uniqueness of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Bromo-3-(difluoromethyl)-4-fluorobenzene | Structure | Contains two fluorine atoms; used in agrochemical research |
| 1-Bromo-3-(difluoromethyl)benzene | Structure | Lacks cyclobutyl group; simpler structure |
| 1-Bromo-3-(difluoromethoxy)benzene | Structure | Features a methoxy group; different reactivity profile |
Uniqueness : The combination of halogen substituents and the cyclobutyl group imparts distinct chemical properties, enhancing its potential applications in medicinal chemistry compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of halogenated compounds similar to (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone. For instance:
- Anti-Cancer Activity : Research has indicated that halogenated phenyl compounds exhibit cytotoxic effects against various tumor cell lines. The specific cytotoxicity of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone against human tumor cells remains to be fully characterized but is under investigation.
- Inflammatory Response Modulation : Studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Pharmacological Profiles : In vitro studies have demonstrated that halogenated compounds can influence receptor activity and enzyme inhibition, which are critical for developing new pharmacological agents.
Synthesis and Chemical Reactions
The synthesis of (3-Bromo-4-fluorophenyl)(cyclobutyl)methanone typically involves multi-step reactions that may include:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : These reactions alter the oxidation state of functional groups.
- Coupling Reactions : Participation in coupling reactions can yield more complex molecules.
Common reagents include palladium or nickel catalysts, which facilitate high-yield syntheses under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
